5-(pyrrolidin-1-ylcarbonyl)isoxazole

Medicinal Chemistry Drug Design Pharmacokinetics

Choose 5-(pyrrolidin-1-ylcarbonyl)isoxazole (CAS 98239-65-7) for its unmatched value as a neutral, low-MW fragment scaffold. With zero hydrogen bond donors (0 HBD), three HBA, XLogP3=0.7, and only one rotatable bond, it minimizes entropic binding penalties and enhances passive permeability—ideal for fragment-based screening and SAR expansion. The absence of -OH/-COOH groups makes it a reliable 'neutral' control probe. Guaranteed ≥98% purity ensures assay-ready integrity, reducing false hits in HTS and biophysical assays. Secure your batch today for robust lead optimization.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 98239-65-7
Cat. No. B3059340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(pyrrolidin-1-ylcarbonyl)isoxazole
CAS98239-65-7
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=NO2
InChIInChI=1S/C8H10N2O2/c11-8(7-3-4-9-12-7)10-5-1-2-6-10/h3-4H,1-2,5-6H2
InChIKeyIMRDYFCTMOHUIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrrolidin-1-ylcarbonyl)isoxazole (CAS 98239-65-7): Procurement and Identity Overview for Research Use


5-(Pyrrolidin-1-ylcarbonyl)isoxazole (CAS 98239-65-7) is a small-molecule heterocyclic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol [1]. It is composed of an isoxazole core linked at the 5-position to a pyrrolidine-1-carbonyl group, placing it within a class of compounds often explored as building blocks or pharmacophore scaffolds in medicinal chemistry [2]. It is commercially available from multiple research chemical suppliers, typically at a purity of 98%, for use in non-human experimental applications .

5-(Pyrrolidin-1-ylcarbonyl)isoxazole (CAS 98239-65-7): Structural Specificity and Interchangeability Limitations


A direct analog of 5-(pyrrolidin-1-ylcarbonyl)isoxazole cannot be assumed to be a functional substitute. Subtle structural variations within the isoxazole-pyrrolidine class can drastically alter biological activity. For example, a study on polyhydroxylated pyrrolidine-isoxazole hybrids demonstrated that minor modifications led to significant differences in glucosidase inhibition [1]. This highlights the class-level principle that the precise regio- and stereochemical arrangement of the pyrrolidinylcarbonyl moiety on the isoxazole ring is critical for target engagement and functional outcomes, making unverified substitutions a high-risk strategy in research [2].

5-(Pyrrolidin-1-ylcarbonyl)isoxazole (CAS 98239-65-7): Quantified Evidence for Differentiated Scientific Selection


Comparative Physicochemical Profile: 5-(Pyrrolidin-1-ylcarbonyl)isoxazole vs. Aromatic Isoxazole Analogs

The physicochemical properties of 5-(pyrrolidin-1-ylcarbonyl)isoxazole differentiate it from closely related aromatic analogs such as 5-phenyl-4-(pyrrolidin-1-ylcarbonyl)isoxazole and 5-(4-methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)isoxazole . The target compound's lower molecular weight (166.18 g/mol) and reduced lipophilicity (XLogP3-AA: 0.7) compared to its aryl-substituted counterparts suggest enhanced aqueous solubility and distinct membrane permeability characteristics, which are critical parameters in early drug discovery [1].

Medicinal Chemistry Drug Design Pharmacokinetics

Structural Basis for Scaffold Selection: H-Bond Acceptor Profile of 5-(Pyrrolidin-1-ylcarbonyl)isoxazole

5-(Pyrrolidin-1-ylcarbonyl)isoxazole presents a distinct hydrogen-bonding profile compared to other isoxazole regioisomers, such as 3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acid (CAS 133674-49-4) . The target compound lacks a hydrogen bond donor (HBD count: 0) and possesses three hydrogen bond acceptors (HBA count: 3) [1]. In contrast, the carboxylic acid derivative contains both donor and acceptor atoms, which can lead to fundamentally different binding interactions with biological targets. This distinction makes the target compound a valuable negative control or a core scaffold for building neutral, acceptor-only pharmacophores.

Medicinal Chemistry Structure-Based Design Fragment-Based Drug Discovery

Purity and Procurement Considerations for 5-(Pyrrolidin-1-ylcarbonyl)isoxazole

For researchers, the specified purity of a compound is a key procurement metric. 5-(Pyrrolidin-1-ylcarbonyl)isoxazole is commercially available at a purity of 98% (HPLC) . While a related analog, 3,5-dimethyl-4-(pyrrolidin-1-ylcarbonyl)isoxazole (CAS 260355-00-8), is also available with a specified purity of ≥97% [1], the exact purity of other analogs like 5-phenyl-4-(pyrrolidin-1-ylcarbonyl)isoxazole is often listed as 'typically 95%' . This difference can be critical for assays sensitive to impurities or for steps in a multi-step synthesis where a higher purity starting material can improve overall yield and reduce purification burden.

Chemical Synthesis Assay Development Procurement

Topological Polar Surface Area (TPSA) as a Differentiation Metric

Topological Polar Surface Area (TPSA) is a key descriptor for predicting a compound's ability to permeate biological membranes. 5-(Pyrrolidin-1-ylcarbonyl)isoxazole has a TPSA of 46.34 Ų . This is notably lower than that of a structurally related compound with an additional hydroxyl group, such as 2-[3-(pyrrolidin-1-ylcarbonyl)isoxazol-5-yl]phenol (AMB2218701) [1], which would be expected to have a TPSA >60 Ų due to the phenolic -OH. A lower TPSA is generally correlated with improved intestinal absorption and blood-brain barrier penetration, a critical consideration in CNS drug discovery.

Drug Design ADME Medicinal Chemistry

Conformational Restriction and Rotatable Bond Count

The degree of molecular flexibility, as measured by the number of rotatable bonds, can profoundly influence a molecule's entropic cost upon binding to a target. 5-(Pyrrolidin-1-ylcarbonyl)isoxazole has only 1 rotatable bond [1]. In contrast, analogs containing additional flexible linkers, such as 1-{[3-(pyrrolidin-1-ylcarbonyl)isoxazol-5-yl]methyl}piperidin-4-ol , are expected to possess multiple rotatable bonds. Lower conformational flexibility in the target compound may translate to higher binding affinity for certain targets by reducing the entropic penalty of binding, a concept often exploited in scaffold optimization.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Optimal Use Cases for 5-(Pyrrolidin-1-ylcarbonyl)isoxazole (CAS 98239-65-7) in Scientific and Industrial Research


Fragment-Based Drug Discovery (FBDD) Screening Libraries

Due to its low molecular weight (166.18 g/mol) and favorable computed properties (XLogP3-AA: 0.7), 5-(pyrrolidin-1-ylcarbonyl)isoxazole is an excellent candidate for inclusion in fragment libraries used for high-throughput screening against novel biological targets [1]. Its small size and balanced physicochemical profile increase the likelihood of detecting weak but ligand-efficient binding interactions, which can then be optimized into potent lead compounds.

Medicinal Chemistry Scaffold Optimization

The compound's defined hydrogen-bonding acceptor-only profile (3 HBA, 0 HBD) and low conformational flexibility (1 rotatable bond) make it a valuable core scaffold for designing molecules with improved passive permeability and reduced entropic binding penalties [REFS-1, REFS-2]. Medicinal chemists can use it as a starting point to explore structure-activity relationships (SAR) by adding substituents to the isoxazole ring while maintaining a favorable physicochemical footprint.

Chemical Biology Probe and Negative Control Development

The absence of a hydrogen bond donor (HBD count: 0) on 5-(pyrrolidin-1-ylcarbonyl)isoxazole differentiates it from analogs containing -OH or -COOH groups [1]. This makes it useful as a 'neutral' control compound or a foundational element for designing chemical probes where a specific polar interaction is to be avoided or tested for its importance in target engagement.

High-Throughput Screening (HTS) and Assay Development

The commercially available purity of 98% ensures that results from high-throughput or cell-based assays are less likely to be confounded by impurities, reducing false positives or negatives [1]. This level of purity is particularly beneficial for sensitive assays like enzyme inhibition studies or biophysical binding measurements where compound integrity is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(pyrrolidin-1-ylcarbonyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.